Thiothiamine Thiothiamine Thiothiamine is an impurity of Thiamine. Thiothiamine inhibits the activity of glutamate decarboxylase and decreases the concentration of GABA in brain tissue. Thiamine Impurity A;
Thiamine Impurity E is an impurity of B class vitamins such as thiamine. Thiamine is important for primary metabolism for all living organisms and is also used in the treatment or prevention of beriberi.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 299-35-4
VCID: VC21119200
InChI: InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
SMILES: CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
Molecular Formula: C12H16N4OS2
Molecular Weight: 296.4 g/mol

Thiothiamine

CAS No.: 299-35-4

Cat. No.: VC21119200

Molecular Formula: C12H16N4OS2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Thiothiamine - 299-35-4

Specification

Description Thiothiamine is an impurity of Thiamine. Thiothiamine inhibits the activity of glutamate decarboxylase and decreases the concentration of GABA in brain tissue. Thiamine Impurity A;
Thiamine Impurity E is an impurity of B class vitamins such as thiamine. Thiamine is important for primary metabolism for all living organisms and is also used in the treatment or prevention of beriberi.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 299-35-4
Molecular Formula C12H16N4OS2
Molecular Weight 296.4 g/mol
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
Standard InChI InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
Standard InChI Key SQOCQQPFEFRKBV-UHFFFAOYSA-N
SMILES CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
Canonical SMILES CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO

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